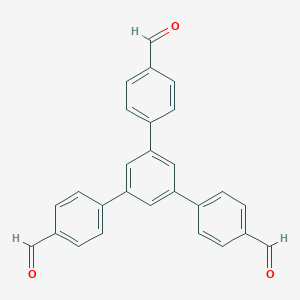

1,3,5-Tris(p-formilfenil)benceno

Descripción general

Descripción

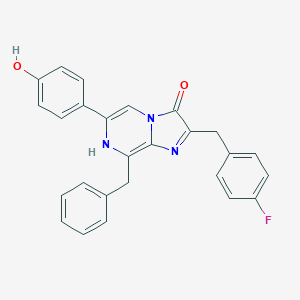

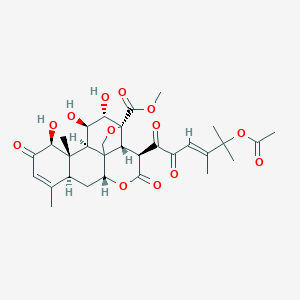

MLN-977 es un compuesto de molécula pequeña que inhibe la producción de leucotrienos, particularmente la 5-lipoxigenasa. Fue desarrollado por PharmaEngine para tratar el asma y la enfermedad pulmonar obstructiva crónica . Los leucotrienos son mediadores importantes de la respuesta inflamatoria, lo que hace que MLN-977 sea un compuesto significativo en el tratamiento de enfermedades inflamatorias .

Aplicaciones Científicas De Investigación

MLN-977 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la producción de leucotrienos.

Biología: MLN-977 se utiliza para investigar el papel de los leucotrienos en las respuestas inflamatorias.

Medicina: El compuesto está siendo estudiado por su posible uso en el tratamiento del asma y la enfermedad pulmonar obstructiva crónica.

Industria: MLN-977 se utiliza en el desarrollo de nuevos fármacos antiinflamatorios

Mecanismo De Acción

MLN-977 es un compuesto de segunda generación en la clase de terapias para el asma conocidas como inhibidores de la 5-lipoxigenasa. Bloquea la producción de leucotrienos, que son mediadores importantes de la respuesta inflamatoria. El objetivo molecular de MLN-977 es la 5-lipoxigenasa de araquidonato, una enzima involucrada en la biosíntesis de leucotrienos a partir del ácido araquidónico. Al inhibir esta enzima, MLN-977 reduce la producción de leucotrienos, mitigando así la inflamación .

Análisis Bioquímico

Biochemical Properties

It has been used in the construction of covalent organic frameworks (COFs) due to its ability to form covalent bonds . The aldehyde groups of this compound help to extend the structure to frameworks by forming covalent bonding .

Cellular Effects

It is known that the compound can influence the formation of covalent organic frameworks, which may have implications for cellular processes .

Molecular Mechanism

The molecular mechanism of 1,3,5-Tris(p-formylphenyl)benzene involves the formation of covalent bonds, which can lead to the creation of covalent organic frameworks . These frameworks can interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 230-234 °C and a boiling point of 612.3±55.0 °C (Predicted) .

Metabolic Pathways

The compound’s ability to form covalent bonds suggests that it may interact with various enzymes and cofactors .

Transport and Distribution

Its role in the formation of covalent organic frameworks suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Its role in the formation of covalent organic frameworks suggests that it may be directed to specific compartments or organelles .

Métodos De Preparación

La síntesis de MLN-977 involucra varios pasos. El paso inicial es la condensación de (S)-4-(hidroximetil)butirolactona y 4-fluorofenol en presencia de diazoato de diisopropilo y trifenilfosfina bajo condiciones de Mitsunobu. Esta reacción produce un éter, que luego se reduce con hidruro de diisobutilaluminio en tolueno a -78 °C para dar un lactol. El lactol se convierte en un éter de sililo mediante el tratamiento con cloruro de terc-butildimetilsililo e imidazol. La reacción posterior con TBDMS-Br en diclorometano a -78 °C, seguida de la condensación con el acetiluro de litio derivado del acetileno, produce un compuesto como una mezcla de isómeros. La separación cromatográfica proporciona el isómero trans deseado, que se desprotege mediante el tratamiento con fluoruro de tetra-n-butilamonio para dar un alcohol. Este alcohol se condensa entonces con N,O-bis(fenoxiacetil)hidroxilamina en presencia de diazoato de diisopropilo y trifenilfosfina para proporcionar el derivado del ácido hidroxámico. Finalmente, la desprotección concomitante del grupo O-fenoxiacetil y la sustitución del grupo fenoxiacetil restante por un grupo amino mediante el tratamiento con amoníaco metanólico en un tubo de presión proporciona MLN-977 .

Análisis De Reacciones Químicas

MLN-977 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: MLN-977 se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir para formar diferentes productos reducidos.

Sustitución: MLN-977 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Comparación Con Compuestos Similares

MLN-977 es similar a otros inhibidores de la 5-lipoxigenasa como zileutón y atreleutón. MLN-977 es único en su inhibición específica de la producción de leucotrienos y su posible uso en el tratamiento tanto del asma como de la enfermedad pulmonar obstructiva crónica. Otros compuestos similares incluyen:

Zileutón: Otro inhibidor de la 5-lipoxigenasa utilizado para tratar el asma.

Atreleutón: Un inhibidor de la 5-lipoxigenasa con propiedades antiinflamatorias similares.

Compuesto 2m: Un inhibidor competitivo de la enzima 5-lipoxigenasa desarrollado por su potencial antiinflamatorio.

Propiedades

IUPAC Name |

4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJZVMNBJKPQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647202 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118688-53-2 | |

| Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-formylphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,3,5-Tris(4-formylphenyl)benzene serves as a crucial C3-symmetric building block in reticular synthesis, enabling the creation of complex COF structures. Its three symmetrically positioned formyl (-CHO) groups readily participate in condensation reactions, leading to the formation of extended, porous frameworks. []

A: The rigid, planar structure of 1,3,5-tris(4-formylphenyl)benzene, combined with its ability to form robust covalent bonds through its formyl groups, facilitates the formation of ordered, porous networks within COFs. These pores are often permanent, contributing to high surface areas and enabling applications in gas sorption, catalysis, and sensing. [, ]

A: 1,3,5-Tris(4-formylphenyl)benzene frequently undergoes condensation reactions with amine-bearing molecules to create imine-linked COFs. These reactions are often reversible, allowing for error correction during framework formation and contributing to high crystallinity. [, ] Alternatively, it can engage in Knoevenagel condensation with activated methylene compounds to form olefin-linked COFs, offering distinct properties and applications. [, ]

A: Yes, several COFs synthesized using 1,3,5-tris(4-formylphenyl)benzene demonstrate excellent CO2 uptake capacities. For instance, iPrTAPB-TFP, synthesized from 1,3,5-tris(4-formylphenyl)benzene and 1,3,5-tris(4′-amino-3′,5′-isopropylphenyl)benzene, exhibits a CO2 uptake of 105 mg g−1 at 273 K and 1 atm. [] Similarly, NRPP-2, incorporating 1,3,5-tris(4-formylphenyl)benzene and a nitrogen-rich building block, exhibits a remarkable CO2 uptake of 7.06 mmol g-1 at 273 K and 1.0 bar, representing one of the highest reported values for porous organic polymers. []

A: The rigid and planar structure of 1,3,5-tris(4-formylphenyl)benzene contributes to the formation of COFs with high crystallinity and thermal stability. [] Additionally, the extended π-conjugation across its aromatic rings can influence the electronic properties of the COF, potentially impacting its conductivity or light-absorbing capabilities. [, ]

A: Common techniques include powder X-ray diffraction (PXRD) to confirm crystallinity and determine structural parameters, gas sorption analysis to evaluate surface area and pore size distribution, and spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) to confirm successful bond formation and analyze the chemical environment within the framework. [, , ]

ANone: These COFs show promise in various applications, including:

- Catalysis: The high surface area and tunable pore size of these COFs make them suitable for supporting catalytic species. For example, an ionic conjugated polymer incorporating 1,3,5-tris(4-formylphenyl)benzene was shown to effectively catalyze the cycloaddition of carbon dioxide to epoxides. []

- Sensing: The fluorescence properties of some 1,3,5-tris(4-formylphenyl)benzene-based COFs make them suitable for sensing applications. For example, a Eu3+-functionalized COF was reported as a sensitive and selective fluorescent probe for uranium detection. []

- Electrochemical Applications: Modification with electroactive components like carbon nanotubes can lead to COF composites suitable for electrochemical sensing. []

A: Yes, 1,3,5-tris(4-formylphenyl)benzene-derived COFs exhibit potential for environmental remediation. For example, nitrogen-rich porous polymers (NRPPs) synthesized using this building block demonstrated high efficiency in capturing carbon dioxide and iodine, suggesting their potential for mitigating greenhouse gas emissions and addressing radioactive iodine contamination. []

A: The choice of solvent is crucial for successful COF synthesis with 1,3,5-tris(4-formylphenyl)benzene. For instance, condensation reactions are often carried out in aprotic polar solvents like dioxane or dimethylsulfoxide (DMSO), which can solubilize the reactants and promote framework formation. [, ] The solvent's boiling point can also influence the reaction temperature, potentially affecting the crystallinity and porosity of the resulting COF.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)

![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)

![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)